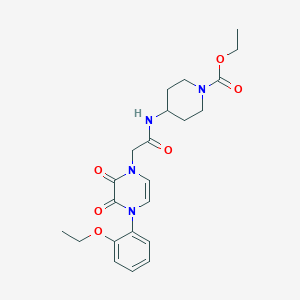

![molecular formula C16H22N4O4 B2889306 2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide CAS No. 848299-06-9](/img/structure/B2889306.png)

2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

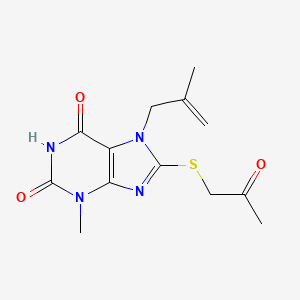

The compound “2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide” is a derivative of a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. They are used in a variety of applications, including as antipsychotics and antidepressants .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Piperazinyl-linked compounds, such as those derived from 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, have been synthesized and evaluated for their antileishmanial activity. These compounds have shown promising activity against the promastigote and amastigote forms of Leishmania major, highlighting the role of substitution on amidine nitrogen in biological activity (Tahghighi et al., 2011).

Novel hybrid molecules derived from antiparasitic precursors have been synthesized, displaying potent activities against Entamoeba histolytica and Giardia intestinalis. These findings suggest the potential of piperazine-linked compounds in developing new antiamoebic and antigiardial therapies (Saadeh et al., 2009).

Crystallographic and Thermal Studies

- Studies on the crystal structure and thermal stability of related compounds provide detailed insights into their chemical properties. For instance, the crystallographic analysis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine reveals the importance of intermolecular interactions in stabilizing the crystal lattice, which could influence the solubility and reactivity of these compounds (Awasthi et al., 2014).

Antimicrobial and Antiviral Activities

- Research into piperazine derivatives has also uncovered their potential as antimicrobial and antiviral agents. For example, new urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized, showing notable anti-Tobacco mosaic virus (TMV) and antimicrobial activities (Reddy et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase , a key enzyme in melanin synthesis. Other piperazinyl derivatives have been found to inhibit carbonic anhydrase (CA), an enzyme crucial for many physiological functions .

Mode of Action

For instance, certain piperazinyl derivatives bind to the active site of CA, interacting with the zinc ion and three histidine residues . This interaction could inhibit the enzyme’s activity, affecting various physiological functions.

Biochemical Pathways

Tyrosinase catalyzes the conversion of tyrosine into melanin, affecting skin pigmentation . CA, on the other hand, catalyzes the reversible hydration of CO2, regulating pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .

Pharmacokinetics

For instance, certain piperazinyl derivatives have been found to exhibit acceptable pharmacokinetic profiles .

Result of Action

If it inhibits tyrosinase, it could potentially reduce melanin synthesis, affecting skin pigmentation . If it inhibits CA, it could affect various physiological functions regulated by CA .

Propriétés

IUPAC Name |

2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-12(2)17-16(22)10-18-5-7-19(8-6-18)15-4-3-14(20(23)24)9-13(15)11-21/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHJREPPOOOUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2889229.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)

![2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2889236.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)